3,4,5-Trifluorobenzenesulfonamide

Description

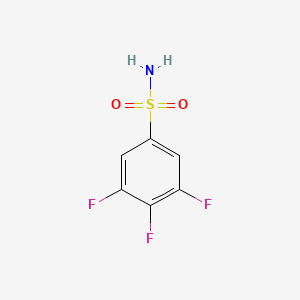

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAGBHUIRSMWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651264 | |

| Record name | 3,4,5-Trifluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913472-55-6 | |

| Record name | 3,4,5-Trifluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913472-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluorobenzenesulfonamide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, provide chemists with a powerful tool to fine-tune the performance of molecules. Within this context, 3,4,5-Trifluorobenzenesulfonamide emerges as a compound of significant interest. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

This compound is a white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a sulfonamide group. This trifluorinated substitution pattern bestows upon the molecule a distinct electronic and steric profile, influencing its reactivity and intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 913472-55-6 | [2][3][4] |

| Molecular Formula | C₆H₄F₃NO₂S | [1][2][3] |

| Molecular Weight | 211.16 g/mol | [1][2][3] |

| Melting Point | 124-126 °C | [1] |

| Boiling Point | 312.3 °C at 760 mmHg | [1] |

| Density | 1.611 g/cm³ | [1] |

| Appearance | White Solid | [1] |

Synthesis and Characterization: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the amination of its corresponding sulfonyl chloride precursor.

Experimental Protocol: Synthesis from 3,4,5-Trifluorobenzenesulfonyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3,4,5-Trifluorobenzenesulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3,4,5-Trifluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide (e.g., 5-10 eq) dropwise to the stirred solution. The reaction is typically exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white crystalline solid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): A multiplet (likely a triplet of triplets or a more complex pattern due to F-H coupling) is expected in the aromatic region (δ 7.5-8.0 ppm). The two magnetically equivalent protons on the ring will give rise to this signal.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet is anticipated in the region of δ 7.0-7.5 ppm. The chemical shift of this peak can be concentration and solvent-dependent.

¹³C NMR Spectroscopy:

-

The spectrum will show four distinct signals for the aromatic carbons. The carbon attached to the sulfonamide group will be the most downfield. The other three signals will correspond to the fluorinated carbons and the remaining C-H carbon, with their chemical shifts influenced by the strong electron-withdrawing effects of the fluorine and sulfonyl groups. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy:

-

Two signals are expected in the ¹⁹F NMR spectrum. The fluorine at the 4-position will appear as a triplet, being coupled to the two equivalent fluorines at the 3 and 5-positions. The fluorines at the 3 and 5-positions will appear as a doublet, coupled to the fluorine at the 4-position. The chemical shifts will be in the typical range for aryl fluorides.[5]

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the N-H bonds of the primary sulfonamide are expected in the region of 3400-3200 cm⁻¹.

-

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds will be present around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will indicate the presence of the aromatic ring.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 211. Subsequent fragmentation may involve the loss of SO₂, NH₂, and other fragments characteristic of benzenesulfonamides.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily centered around the sulfonamide group and the activated aromatic ring.

-

N-Functionalization of the Sulfonamide: The acidic protons of the sulfonamide group can be deprotonated with a suitable base, allowing for subsequent alkylation, arylation, or other modifications at the nitrogen atom. This is a common strategy in medicinal chemistry to modulate the compound's properties.

-

Nucleophilic Aromatic Substitution (SNA): The trifluorinated benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions. Under appropriate conditions, one or more of the fluorine atoms could potentially be displaced by strong nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable building block in drug discovery due to the advantageous properties conferred by the trifluorinated ring and the sulfonamide group.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of drug candidates.[6]

-

Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]

-

Enzyme Inhibition: The sulfonamide group is a well-established zinc-binding group and can act as a pharmacophore for various enzymes, including carbonic anhydrases, which are targets for diuretics, anti-glaucoma agents, and anti-cancer drugs.[7]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluorinated ring can influence the pKa of nearby functional groups, which can be exploited to optimize drug-target interactions and solubility.

While specific drugs containing the this compound core are not yet on the market, this scaffold is actively being explored in the design of novel therapeutic agents. Its use as a bioisosteric replacement for other chemical groups is a common strategy in lead optimization.[8]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal and agrochemical research. Its unique combination of a highly fluorinated aromatic ring and a reactive sulfonamide functional group provides a platform for the development of novel molecules with enhanced biological activity and improved physicochemical properties. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in harnessing the full potential of this important chemical entity.

References

Sources

- 1. Cas 913472-55-6,this compound | lookchem [lookchem.com]

- 2. 1pchem.com [1pchem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3,4,5-Trifluorobenzenesulfonamide

Introduction

3,4,5-Trifluorobenzenesulfonamide is a highly valuable, fluorinated building block in contemporary medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone motif in pharmaceuticals, acting as a bioisostere for carboxylic acids and improving properties such as hydrolytic stability and polar surface area.[1] The presence of the trifluorinated phenyl ring imparts unique electronic properties, enhances metabolic stability, and can improve membrane permeability and binding affinity of drug candidates. This guide provides an in-depth, technically-grounded overview of a robust and modern synthetic pathway to this key intermediate, designed for researchers and drug development professionals. We will move from retrosynthetic analysis to detailed, field-proven protocols, emphasizing the rationale behind methodological choices and prioritizing safety and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic strategy for this compound begins by disconnecting the sulfonamide N-S bond, leading back to the corresponding sulfonyl chloride. This highly reactive intermediate is, in turn, accessible from 3,4,5-trifluoroaniline via a Sandmeyer-type reaction. The aniline precursor itself can be synthesized through selective defluorination of a more readily available polyfluorinated starting material. This overall strategy is outlined below.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of Key Precursor: 3,4,5-Trifluoroaniline

The most effective route to 3,4,5-trifluoroaniline involves the selective reductive hydrodefluorination of pentafluoroaniline. To achieve the desired regioselectivity and avoid over-reduction, the amine is first protected as an acetanilide. This deactivates the ring and directs the hydrodefluorination to the ortho and para positions relative to the activating acetamido group, leaving the desired meta-fluorines untouched.

The reaction is catalyzed by nickel complex compounds in the presence of a reducing agent like zinc dust.[2] This method provides a reliable pathway to the key aniline intermediate from commercially available starting materials.[3]

Experimental Protocol 1: Synthesis of 3,4,5-Trifluoroaniline

This protocol is adapted from methodologies described for the selective hydrodefluorination of polyfluorinated aromatic compounds.[2]

Materials:

-

Pentafluoroacetanilide

-

Zinc dust

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

1,10-Phenanthroline

-

Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), combine NiCl₂·6H₂O (e.g., 0.6 mmol) and 1,10-phenanthroline (e.g., 1.2 mmol) in anhydrous DMF. Stir until a homogeneous solution of the complex is formed.

-

Reaction Setup: To the catalyst solution, add pentafluoroacetanilide (e.g., 12.3 mmol) followed by zinc dust (e.g., 122.4 mmol, a significant excess).

-

Initiation: Add a controlled amount of water (e.g., 2.5 mL) to the stirred suspension. The reaction is often exothermic. Maintain the temperature with a water bath if necessary.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Hydrolysis: Cool the reaction mixture to room temperature. Carefully add concentrated HCl to dissolve the remaining zinc and hydrolyze the acetanilide intermediate. This step should be performed in a well-ventilated fume hood.

-

Workup: Neutralize the acidic mixture by slow addition of a concentrated NaOH solution until the pH is basic (pH > 10).

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,4,5-trifluoroaniline can be further purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

This transformation is the core of the synthesis and is achieved in two distinct steps: the conversion of the aniline to a sulfonyl chloride, followed by amination. We present a modern, safer, and highly efficient one-pot procedure that combines these steps.

Step 2a & 2b: One-Pot Sandmeyer Chlorosulfonylation and Amination

The classic Sandmeyer reaction for producing sulfonyl chlorides requires the handling of gaseous sulfur dioxide and the pre-formation of potentially unstable diazonium salts.[4][5] A superior, modern approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid SO₂ surrogate.[1] This method generates the diazonium salt in situ and proceeds to the sulfonyl chloride under mild conditions, significantly enhancing safety and operational simplicity. The resulting sulfonyl chloride can then be directly converted to the sulfonamide in the same pot by the addition of an amine source.

The overall transformation from aniline to sulfonamide is depicted below.

Caption: One-pot workflow for the synthesis of the target sulfonamide.

Methodology Comparison: Sulfonyl Chloride Formation

| Feature | Classic Meerwein/Sandmeyer Method | Modern DABSO-Based Method |

| SO₂ Source | Gaseous SO₂ | DABSO (stable solid) |

| Diazotization | Pre-formation of diazonium salt with NaNO₂/HCl at 0-5 °C | In situ formation with tert-butyl nitrite at room temp. |

| Safety | Energetic diazonium intermediate accumulates; toxic gas handling | No accumulation of diazonium species; avoids handling SO₂ gas.[1] |

| Scalability | Challenging due to gas handling and thermal control | Readily scalable; demonstrated on 20g scale.[1][6] |

| Operational Simplicity | Multi-step, temperature-sensitive | One-pot, operationally simple procedure |

Experimental Protocol 2: One-Pot Synthesis of this compound

This protocol is adapted from the highly reliable Sandmeyer chlorosulfonylation using DABSO reported by Willis et al. in Organic Letters.[1][6]

Materials:

-

3,4,5-Trifluoroaniline (from Part 1)

-

DABSO (CAS: 28430-46-8)

-

Copper(II) chloride (CuCl₂), anhydrous

-

Hydrochloric acid (HCl), 37% aqueous solution

-

Acetonitrile (MeCN), anhydrous

-

tert-Butyl nitrite (t-BuONO)

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,4,5-trifluoroaniline (e.g., 0.5 mmol, 1.0 equiv), DABSO (0.3 mmol, 0.6 equiv), and CuCl₂ (0.025 mmol, 5 mol%).

-

Acidification: Under an inert atmosphere, add anhydrous acetonitrile (to achieve 0.2 M concentration) followed by 37% aqueous HCl (1.0 mmol, 2.0 equiv). Stir the mixture at room temperature until all solids dissolve.

-

Diazotization & Sulfonylation: Slowly add tert-butyl nitrite (0.55 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature. The reaction is typically stirred overnight (approx. 17 hours) to ensure complete conversion to the sulfonyl chloride intermediate. Monitor by TLC or LC-MS if desired.

-

Amination: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add concentrated aqueous ammonium hydroxide (e.g., 2.5 mmol, 5.0 equiv). Caution: This is an exothermic neutralization and amination step.

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexanes) to yield pure this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a two-part strategy commencing with the selective hydrodefluorination of pentafluoroacetanilide. The pivotal transformation of the resulting 3,4,5-trifluoroaniline is best accomplished using a modern, one-pot Sandmeyer-type chlorosulfonylation-amination sequence. The use of DABSO as a stable SO₂ surrogate circumvents the significant safety and handling challenges associated with traditional methods, providing a scalable, robust, and high-yielding pathway suitable for both academic research and industrial drug development settings.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Organic Letters, available via PubMed Central. [Link]

-

Savvidou, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute Repository. [Link]

- Adonin, N. Y., et al. (2010). Method of producing 3,4,5-trifluoroaniline.

-

Check, C. T., et al. (2018). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 95, 391-404. [Link]

-

Savvidou, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(2), 95-101. [Link]

-

PubChem. (n.d.). 3,4,5-Trifluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 3,4,5-Trifluoroaniline. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

Singer, R. A., & McKinley, J. D. (2007). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 84, 234. [Link]

-

Yu, B., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 609-614. [Link]

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]

- 3. 3,4,5-Trifluoroaniline | 163733-96-8 [chemicalbook.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

An In-depth Technical Guide to GSK1016790A (CAS No. 942206-85-1), a Potent and Selective TRPV4 Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A, also known as GSK101, is a novel and potent small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] As a non-selective cation channel, TRPV4 is implicated in a multitude of physiological processes, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core properties of GSK1016790A, its mechanism of action, and its application as a critical research tool in the study of TRPV4-mediated cellular signaling and pathophysiology.

GSK1016790A has demonstrated significantly greater potency and selectivity for TRPV4 compared to other agonists like the phorbol ester 4α-PDD, making it an invaluable tool for elucidating the physiological and pathological roles of this ion channel.[1][5] Its utility spans a wide range of research areas, including vascular function, respiratory diseases, pain, and neurological disorders.[6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1016790A is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Registry Number | 942206-85-1 | [9] |

| Molecular Formula | C28H32Cl2N4O6S2 | [9] |

| Molecular Weight | 655.6 g/mol | [9] |

| Appearance | Crystalline solid | [9] |

| Purity | ≥98% | [9] |

| Solubility | Soluble in organic solvents such as ethanol (~10 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (DMF) (~15 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice (e.g., solubility of ~0.25 mg/ml in a 1:3 solution of DMSO:PBS, pH 7.2). | [9] |

| Storage | Store at -20°C for long-term stability (≥4 years). | [9] |

Note: While the CAS number 913472-55-6 has been associated with GSK1016790A in some contexts, the more specific and consistently cited CAS number for this compound is 942206-85-1. The former CAS number is also associated with 3,4,5-Trifluorobenzenesulfonamide.[10][11][12][13]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A exerts its biological effects through the direct activation of the TRPV4 ion channel.[1][2] This activation leads to an influx of cations, most notably Ca2+, into the cell, thereby initiating a cascade of downstream signaling events.[2][14]

Electrophysiological and Cellular Effects:

-

Calcium Influx: GSK1016790A elicits a robust and dose-dependent influx of Ca2+ in cells expressing TRPV4 channels.[2][14] The EC50 values for Ca2+ influx are in the nanomolar range, reported as 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4-expressing HEK cells.[2][14][15] This potent activity makes it a highly effective tool for studying TRPV4 channel function.

-

Whole-Cell Currents: The compound evokes a dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM.[2][14]

-

Channel Desensitization and Downregulation: Activation of TRPV4 by GSK1016790A leads to a rapid, partial desensitization of the channel.[1][16][17] This is followed by a downregulation of TRPV4 expression on the plasma membrane, a process that appears to be Ca2+-independent.[1][16][17]

The following diagram illustrates the primary mechanism of action of GSK1016790A at the cellular level.

Caption: Mechanism of GSK1016790A-induced TRPV4 activation and downstream signaling.

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using GSK1016790A, synthesized from published research.

In Vitro Calcium Imaging Assay

This protocol details the measurement of intracellular calcium changes in response to GSK1016790A stimulation.

Objective: To quantify the GSK1016790A-induced Ca2+ influx in TRPV4-expressing cells.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing TRPV4 or primary endothelial cells on a suitable imaging dish.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Acquire baseline fluorescence images before the addition of GSK1016790A.

-

Stimulation: Add GSK1016790A at the desired concentration (e.g., a dose-response from 0.1 nM to 1000 nM) to the cells.[14]

-

Image Acquisition: Continuously record fluorescence images to monitor the change in intracellular Ca2+ concentration over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular Ca2+ concentration. The EC50 value can be determined by plotting the peak Ca2+ response against the log of the GSK1016790A concentration.[14][18]

Caption: Workflow for in vitro calcium imaging assay with GSK1016790A.

In Vivo Assessment of Vascular Responses

This protocol outlines a method to investigate the in vivo effects of GSK1016790A on pulmonary and systemic vascular beds.

Objective: To measure changes in blood pressure and vascular resistance following GSK1016790A administration in an animal model.

Methodology:

-

Animal Model: Use an appropriate animal model, such as an anesthetized rat.[6]

-

Surgical Preparation: Surgically implant catheters to measure systemic and pulmonary arterial pressures and cardiac output.

-

Baseline Recordings: Record stable baseline hemodynamic parameters.

-

Drug Administration: Administer GSK1016790A intravenously at various doses (e.g., 2-12 µg/kg).[6]

-

Hemodynamic Monitoring: Continuously monitor and record changes in systemic arterial pressure, pulmonary arterial pressure, and cardiac output.

-

Data Analysis: Calculate changes from baseline for each parameter at each dose of GSK1016790A. This can reveal dose-dependent effects on vascular tone.[6]

Biological and Pathophysiological Insights

The use of GSK1016790A has been instrumental in uncovering the diverse roles of TRPV4 in health and disease.

-

Vascular Function: Systemic activation of TRPV4 by GSK1016790A can lead to vasodilation and a decrease in systemic vascular resistance.[2][6] This compound has been shown to induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMPK pathway, which contributes to its vasodilatory effects.[19]

-

Inflammation and Atherosclerosis: GSK1016790A has demonstrated anti-inflammatory properties by inhibiting TNF-α-induced monocyte adhesion to endothelial cells.[19] Furthermore, oral administration of GSK1016790A has been shown to reduce atherosclerotic plaque formation in ApoE deficient mice.[19]

-

Neurological Applications: Studies have indicated that GSK1016790A administration can attenuate neurological and motor deficits in a mouse model of intracerebral hemorrhage, suggesting a potential neuroprotective role for TRPV4 activation.[8]

-

Pulmonary Function: The activation of TRPV4 in the pulmonary system is complex. While it can contribute to vasodilation, under certain conditions, such as nitric oxide synthase inhibition, GSK1016790A can induce pulmonary vasoconstriction.[6]

-

Urinary Bladder Function: GSK1016790A has been shown to induce urinary bladder contraction and hyperactivity, highlighting the role of TRPV4 in bladder function.[1][15]

The signaling pathways modulated by GSK1016790A-induced TRPV4 activation are multifaceted and cell-type specific. One key pathway involves the endocytosis of the TRPV4 channel itself.

Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.[3][20]

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has significantly advanced our understanding of TRPV4 biology. Its high potency and specificity make it an indispensable reagent for researchers in academia and the pharmaceutical industry. The continued use of GSK1016790A in preclinical studies will undoubtedly lead to further insights into the therapeutic potential of targeting the TRPV4 channel for a wide array of diseases.

References

-

Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., & O'Neil, R. G. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

Semantic Scholar. (n.d.). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. Retrieved from [Link]

-

UTMB Research Experts. (n.d.). Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. Retrieved from [Link]

-

Pankey, E. A., Kassan, M., Choi, H., Kadowitz, P. J., & Trebak, M. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 307(1), H59-H67. [Link]

-

Frontiers. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. [Link]

-

American Physiological Society Journals. (2017). PROPERTIES OF THE TRPV4 ACTIVATOR GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. [Link]

-

National Institutes of Health. (2021). Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents. [Link]

-

PubMed Central. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. [Link]

-

National Institutes of Health. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. [Link]

-

PubMed. (2020). Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

American Physiological Society Journals. (2017). PROPERTIES OF THE TRPV4 ACTIVATOR GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. [Link]

-

American Physiological Society Journals. (2019). Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. [Link]

-

ResearchGate. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. [Link]

-

PubMed. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. [Link]

-

ResearchGate. (2019). The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. [Link]

-

MDPI. (2022). Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists. [Link]

-

PubMed Central. (2017). Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity. [Link]

-

ResearchGate. (n.d.). Chemical structure of the TRPV4 channel activator GSK1016790A. [Link]

-

Monash University. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. [Link]

Sources

- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemscene.com [chemscene.com]

- 11. 913472-55-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. lookchem.com [lookchem.com]

- 13. scbt.com [scbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 16. [PDF] Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | Semantic Scholar [semanticscholar.org]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 18. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of 3,4,5-Trifluorobenzenesulfonamide Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Sulfonamide Discovery

The strategic incorporation of fluorine atoms into therapeutic candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the well-established and versatile sulfonamide class of compounds, polyfluorination of the aromatic ring represents a key strategy for modulating biological activity and optimizing drug-like properties. This guide focuses on a specific, yet increasingly important, subclass: 3,4,5-Trifluorobenzenesulfonamide derivatives . The trifluorinated phenyl ring offers a distinct electronic profile that can lead to novel pharmacological activities and improved therapeutic indices. This document serves as an in-depth technical exploration of the known and potential biological activities of these compounds, providing insights into their synthesis, mechanisms of action, and future applications in drug discovery.

Antimicrobial Potential: A New Frontier for a Classic Scaffold

While the broader class of sulfonamides is renowned for its antibacterial properties, the specific contribution of the 3,4,5-trifluoro substitution pattern to antimicrobial activity is an emerging area of interest. The parent compound, this compound, is noted for its antimicrobial properties, suggesting its utility in sanitizing and preservation applications.[1] The introduction of the benzenesulfonylamido moiety to existing antimicrobial scaffolds, such as fluoroquinolones, has been shown to shift their activity spectrum, often enhancing potency against Gram-positive bacteria.[2][3] This suggests that derivatization of the this compound core could yield novel antimicrobial agents with improved efficacy or a differentiated spectrum of activity.

Hypothesized Mechanism of Action

The classical mechanism of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The structural mimicry of para-aminobenzoic acid (PABA) by the sulfonamide moiety is key to this inhibition. The electron-withdrawing nature of the three fluorine atoms on the benzene ring of this compound derivatives can significantly alter the acidity of the sulfonamide N-H bond and the overall electronic distribution of the molecule. This modification could potentially enhance the binding affinity to DHPS or even confer activity against resistant bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antimicrobial activity of novel this compound derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum suspension and standardize it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate each well containing the diluted test compound with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Oncological Applications: Targeting Kinase Signaling Pathways

Recent patent literature has highlighted the potential of this compound derivatives as potent inhibitors of key signaling proteins implicated in cancer, particularly mitogen-activated protein kinases (MAP kinases) and other heterocyclic kinase inhibitors.[4][5] The MAP kinase cascade is a critical pathway that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers. The ability of the this compound scaffold to serve as a basis for kinase inhibitors opens up significant avenues for the development of novel anticancer therapeutics.

Mechanism of Action: Kinase Inhibition

Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream substrates. The 3,4,5-trifluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket, such as halogen bonding or favorable electrostatic interactions, which can contribute to high binding affinity and selectivity. The sulfonamide group can act as a hydrogen bond donor and acceptor, further anchoring the inhibitor to the kinase active site.

Caption: Competitive inhibition of a kinase by a this compound derivative.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound kinase inhibitors are not yet widely published, general principles for sulfonamide-based kinase inhibitors can be extrapolated. The nature of the substituent on the sulfonamide nitrogen is critical for determining potency and selectivity. Large, hydrophobic groups can occupy hydrophobic pockets in the kinase active site, while polar groups can form additional hydrogen bonds. The 3,4,5-trifluoro substitution pattern is expected to enhance cell permeability and metabolic stability, key attributes for effective oral anticancer drugs.

Neurological and Other Potential Therapeutic Areas

Patent literature also points to the potential of this compound derivatives as 5-HT5a receptor antagonists.[5] The 5-HT5a receptor is a serotonin receptor subtype primarily expressed in the brain, and its modulation is of interest for the treatment of various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. Antagonism of this receptor could represent a novel therapeutic approach for these conditions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the commercially available 3,4,5-trifluorobenzenesulfonyl chloride. This versatile intermediate can be reacted with a wide range of primary and secondary amines to afford the corresponding sulfonamides.

General Synthetic Protocol

Objective: To synthesize a library of N-substituted this compound derivatives.

Materials:

-

3,4,5-Trifluorobenzenesulfonyl chloride.

-

A diverse set of primary and secondary amines.

-

A suitable base (e.g., triethylamine, pyridine).

-

An aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

Procedure:

-

Dissolve the desired amine in the chosen aprotic solvent.

-

Add the base to the reaction mixture.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3,4,5-trifluorobenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group | Bentham Science [benthamscience.com]

- 4. EP1144372B1 - Acides sulfo-hydroxamiques et sulfo-hydroxamates et leur utilisation comme inhibiteurs mk - Google Patents [patents.google.com]

- 5. CN101541753B - ä½ä¸º5-ht(5a)åä½æ®æåç2-æ°¨åºå¹åç±»ååç© - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 3,4,5-Trifluorobenzenesulfonamide (SLC-0111): A Potent and Selective Carbonic Anhydrase IX Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3,4,5-trifluorobenzenesulfonamide, a first-in-class investigational anti-cancer agent more commonly known by its developmental code, SLC-0111. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the molecular interactions, cellular consequences, and preclinical validation of this potent and selective carbonic anhydrase IX (CA IX) inhibitor. We will explore the foundational role of CA IX in the tumor microenvironment, the specific inhibitory action of SLC-0111, and the downstream signaling pathways affected. Furthermore, this guide furnishes detailed, field-proven protocols for key experimental assays to study its mechanism of action, ensuring scientific integrity and reproducibility.

Introduction: The Hypoxic Tumor Microenvironment and the Rise of Carbonic Anhydrase IX as a Therapeutic Target

Solid tumors are characterized by regions of poor oxygen supply, a condition known as hypoxia. This hypoxic environment triggers a cascade of adaptive responses in cancer cells, enabling their survival, proliferation, and metastasis.[1] A key player in this adaptation is the transmembrane enzyme Carbonic Anhydrase IX (CA IX), which is highly overexpressed in a wide array of solid tumors and is often associated with poor patient prognosis.[2] In normal tissues, the expression of CA IX is highly restricted, making it an attractive and specific target for anticancer therapies.[3]

CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3] In the hypoxic tumor microenvironment, this enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH. This pH gradient is crucial for tumor cells, as it promotes survival, proliferation, invasion, and resistance to conventional therapies.[4][5]

This compound (SLC-0111) is a ureido-substituted benzenesulfonamide that has emerged as a potent and selective inhibitor of CA IX.[6] Preclinical studies have consistently demonstrated its ability to inhibit tumor growth and metastasis, and it has progressed to Phase I clinical trials for the treatment of advanced solid tumors.[3][7] This guide will elucidate the intricate mechanism through which SLC-0111 exerts its anti-tumor effects.

Core Mechanism of Action: Selective Inhibition of Carbonic Anhydrase IX

The primary mechanism of action of this compound is its potent and selective inhibition of the enzymatic activity of carbonic anhydrase IX.[3] As a sulfonamide-based inhibitor, SLC-0111 targets the active site of the enzyme, disrupting its catalytic function.

Molecular Interaction with the CA IX Active Site

While a specific crystal structure of this compound in complex with CA IX is not publicly available, extensive crystallographic studies of similar sulfonamides with various CA isoforms, including CA II and CA IX-mimics, provide a clear understanding of the binding mode.[2][8] The sulfonamide moiety of SLC-0111 is crucial for its inhibitory activity. The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion in the active site of CA IX, displacing the catalytic water molecule/hydroxide ion. This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors.[8]

The trifluorinated benzene ring and the ureido linker of SLC-0111 engage in van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity. These interactions contribute to the high affinity and selectivity of the inhibitor. Specifically, the tail of SLC-0111 is oriented towards the hydrophobic half of the active site, interacting with residues such as Phe131 and Pro202 in CA II, a structural feature correlated with a loss of potent inhibition for this off-target isoform and thus contributing to its selectivity for CA IX and XII.[8]

Quantitative Inhibition Profile and Selectivity

A critical attribute of a therapeutic agent is its selectivity for the intended target over other related proteins to minimize off-target effects. SLC-0111 exhibits remarkable selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitously expressed cytosolic isoforms CA I and CA II.[9][10] This selectivity is quantified by the inhibition constant (Kᵢ), with a lower value indicating higher potency.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) in nM | Isoform Function & Relevance |

| hCA I | 5080 | Cytosolic, off-target |

| hCA II | 9640 | Cytosolic, off-target |

| hCA IX | 45.1 | Tumor-associated, therapeutic target |

| hCA XII | 4.5 | Tumor-associated, therapeutic target |

| Data sourced from MedChemExpress and Selleck Chemicals, as cited in Benchchem.[9] |

This high selectivity for CA IX and CA XII, which are predominantly expressed in the tumor microenvironment, underscores the potential of SLC-0111 as a targeted anti-cancer agent with a favorable therapeutic window.[9][10]

Downstream Cellular Consequences of CA IX Inhibition

The inhibition of CA IX by this compound triggers a cascade of events within the tumor microenvironment, ultimately leading to reduced tumor growth and metastasis.

Disruption of Tumor pH Homeostasis

The primary consequence of CA IX inhibition is the disruption of the carefully maintained pH gradient in tumor cells. By blocking the extracellular hydration of CO₂, SLC-0111 prevents the acidification of the tumor's extracellular microenvironment and the simultaneous alkalization of the cytoplasm.[11] This leads to an increase in intracellular acidity, a condition that is detrimental to cancer cell survival and proliferation.[4][5]

Caption: Mechanism of CA IX in tumor pH regulation and its inhibition by SLC-0111.

Inhibition of Cell Proliferation and Survival

The intracellular acidification resulting from CA IX inhibition creates an unfavorable environment for cellular processes essential for proliferation and survival.[5][12] Preclinical studies have demonstrated that SLC-0111 treatment leads to a significant reduction in the viability of various cancer cell lines, particularly under hypoxic conditions where CA IX expression is highest.[5] Furthermore, the inhibition of CA IX has been shown to induce apoptosis, or programmed cell death, in cancer cells.[13]

Attenuation of Cell Migration and Invasion

The acidic extracellular microenvironment created by CA IX activity is known to promote the degradation of the extracellular matrix and enhance cancer cell motility, facilitating invasion and metastasis.[4] By preventing this extracellular acidification, this compound has been shown to significantly reduce the migratory and invasive potential of cancer cells in vitro.[5]

Impact on Downstream Signaling Pathways

The effects of CA IX inhibition extend beyond direct pH regulation, influencing key signaling pathways involved in tumor progression. For instance, CA IX activity has been linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Inhibition of CA IX has been shown to potentiate the efficacy of mTOR inhibitors, particularly in hypoxic tumor regions.[14] Additionally, CA IX has been implicated in the regulation of pathways involved in epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) function, such as the RHO/ROCK signaling pathway.[15]

Caption: Downstream effects of CA IX inhibition by SLC-0111.

Experimental Protocols for Mechanistic Studies

To ensure the scientific integrity and reproducibility of research on this compound, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of compounds like SLC-0111.[9][16]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂, which results in a pH change monitored by a pH indicator dye. The initial rate of this reaction is proportional to the enzyme's activity.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., 100 µM phenol red).

-

Prepare solutions of purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

-

Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water on ice for at least 30 minutes.[17]

-

-

Assay Procedure:

-

Pre-incubate the enzyme solution with various concentrations of SLC-0111 for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for enzyme-inhibitor complex formation.

-

In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer.

-

Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).[17]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance change over time.

-

Determine the inhibition constants (Kᵢ) by fitting the reaction rates at various inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff equation).[16]

-

Cell-Based Assays

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a predetermined density to achieve 70-80% confluency after 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48-72 hours) under both normoxic and hypoxic (e.g., 1% O₂) conditions.

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[19]

Methodology:

-

Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them to 95-100% confluency.

-

Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.[19]

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment and Imaging (T=0): Add fresh medium containing the desired concentration of SLC-0111 or vehicle control. Immediately capture images of the scratch at predefined locations using a phase-contrast microscope.[19]

-

Time-Lapse Imaging: Continue to capture images of the same locations at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial wound area.

In Vivo Efficacy Study: Mouse Xenograft Model

Principle: This assay evaluates the anti-tumor efficacy of this compound in a living organism by implanting human tumor cells into immunodeficient mice.[12]

Methodology:

-

Cell Preparation and Implantation:

-

Prepare a single-cell suspension of a human cancer cell line known to express CA IX (e.g., MDA-MB-231 for breast cancer, D456 for glioblastoma) in a mixture of sterile PBS and Matrigel.[12]

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 50-100 mg/kg) or a vehicle control to the mice via oral gavage daily.[12]

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and monitor the body weight and overall health of the mice regularly.

-

The primary endpoint is typically a significant reduction in tumor growth in the treatment group compared to the control group. The study may also be continued to assess survival.

-

-

Tumor Analysis: At the end of the study, tumors can be excised for further analysis, such as histology, immunohistochemistry for CA IX expression, and analysis of apoptosis markers.

Caption: Experimental workflow for studying the mechanism of action of SLC-0111.

Pharmacokinetics and Clinical Development

This compound (SLC-0111) has undergone a multi-center, open-label, first-in-human Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2] The study established a recommended Phase II dose of 1000 mg/day, at which the drug was found to be safe and well-tolerated.[20] While no objective responses were observed, stable disease for over 24 weeks was noted in two patients.[20]

Pharmacokinetic analyses from the Phase I trial showed that exposure to SLC-0111 was generally dose-proportional.[20] Following a single oral dose, the time to maximum plasma concentration (Tₘₐₓ) ranged from 2.46 to 6.05 hours.[2] These findings support the continued clinical development of SLC-0111, particularly in combination with other anti-cancer therapies and in patient populations with confirmed CA IX-positive tumors.[3]

Conclusion and Future Directions

This compound (SLC-0111) represents a promising targeted therapy for a range of solid tumors characterized by hypoxia and the overexpression of carbonic anhydrase IX. Its mechanism of action is centered on the potent and selective inhibition of CA IX, leading to the disruption of tumor pH homeostasis, reduced cell proliferation and survival, and attenuated cell migration and invasion. The favorable selectivity profile and safety data from early clinical trials provide a strong rationale for its further investigation.

Future research should focus on elucidating the full spectrum of downstream signaling pathways modulated by CA IX inhibition and exploring rational combination therapies that may synergize with the effects of SLC-0111. For instance, combining SLC-0111 with chemotherapy or immune checkpoint inhibitors has shown promise in preclinical models.[3] The development of predictive biomarkers to identify patients most likely to benefit from SLC-0111 treatment will also be crucial for its successful clinical translation.

References

-

Swaraj, S., & Hassan, M. I. (2022). Carbonic anhydrase IX: A tumor acidification switch in heterogeneity and chemokine regulation. Seminars in Cancer Biology, 86(Pt 3), 236–245. [Link]

-

Wound Healing. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

-

Pastorekova, S., & Gillies, R. J. (2019). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 10, 477. [Link]

-

Signalchem LifeScience. (n.d.). SLC-0111. [Link]

-

Parks, S. K., Chiche, J., & Pouysségur, J. (2013). How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH. Cancers, 5(4), 1468–1494. [Link]

-

Becker, H. M. (2016). Carbonic anhydrase IX and acid transport in cancer. Oncotarget, 7(33), 52591–52592. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC-0111. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

protocols.io. (n.d.). Wound healing migration assay (Scratch assay). [Link]

-

National Center for Biotechnology Information. (2015). Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases. In Hypoxia and Cancer. [Link]

-

Giatromanolaki, A., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Expert Opinion on Therapeutic Targets, 26(5), 423-435. [Link]

-

Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay. [Link]

-

Angeli, A., et al. (2016). Kinetic and X-ray crystallographic investigations on carbonic anhydrase isoforms I, II, IX and XII of a thioureido analog of SLC-0111. Bioorganic & Medicinal Chemistry, 24(5), 1032-1038. [Link]

-

RCSB PDB. (2025). 9R30: Three dimensional structure of human carbonic anhydrase IX in complex with sulfonamide. [Link]

-

Wang, W., et al. (2019). Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma. Neuro-Oncology, 21(9), 1146-1157. [Link]

-

Wigerup, C., et al. (2016). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget, 7(24), 35843–35856. [Link]

-

Aslan, M., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 26(21), 6682. [Link]

-

Al-Rashida, M., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Scientific Reports, 12(1), 15835. [Link]

-

McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 38(15_suppl), 3500-3500. [Link]

-

Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts, 11(7), 834. [Link]

-

Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(3), 543a. [Link]

-

Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. [Link]

-

Schild, Z., et al. (2025). Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma. Cancers, 17(20), 4811. [Link]

-

RCSB PDB. (2015). 5FL6: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. [Link]

-

McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(8), 1853-1861. [Link]

-

Al-Ghorbani, M., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2338902. [Link]

-

Heikinheimo, K., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 965551. [Link]

-

Signalchem LifeScience. (n.d.). SLC-0111. [Link]

-

ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). [Link]

-

Heikinheimo, K., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 965551. [Link]

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

-

ACS Publications. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis, 9(2), 1189-1199. [Link]

-

McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16 Supplement), CT161. [Link]

-

Sarnella, G., et al. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research, 41(1), 133. [Link]

-

RCSB PDB. (2015). 5FL5: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. [Link]

Sources

- 1. Carbonic anhydrase IX: A tumor acidification switch in heterogeneity and chemokine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalchem LifeScience [signalchemlifesciences.com]

- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 5. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and X-ray crystallographic investigations on carbonic anhydrase isoforms I, II, IX and XII of a thioureido analog of SLC-0111 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Wound healing migration assay (Scratch assay) [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. oncotarget.com [oncotarget.com]

- 15. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. broadpharm.com [broadpharm.com]

- 19. clyte.tech [clyte.tech]

- 20. researchgate.net [researchgate.net]

The Ascendancy of 3,4,5-Trifluorobenzenesulfonamide: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of a drug candidate.[1] Consequently, fluorinated organic compounds are disproportionately represented in the pharmacopeia.[2][3] Among the diverse array of fluorine-containing building blocks, those bearing the trifluoromethyl group have been particularly impactful.[4][5] This guide focuses on a similarly potent, yet perhaps more nuanced building block: 3,4,5-trifluorobenzenesulfonamide . The trifluorinated phenyl ring, coupled with the versatile sulfonamide moiety, presents a powerful platform for the synthesis of complex, biologically active molecules. This document serves as a comprehensive technical guide to the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to effectively leverage this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature. The trifluorinated aromatic ring significantly influences the electronic properties of the sulfonamide group, enhancing the acidity of the N-H protons and modulating the reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₄F₃NO₂S | 211.16 | 913472-55-6[6] |

| 3,4,5-Trifluorobenzenesulfonyl chloride | C₆H₂ClF₃O₂S | 230.59 | 351003-43-5[2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region for the two protons on the trifluorinated ring. The protons of the NH₂ group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct resonances corresponding to the fluorine atoms at the 3,5-positions and the fluorine at the 4-position, with characteristic coupling patterns. The chemical shifts will be relative to a standard such as CFCl₃.[7]

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂NH₂.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with a suitable trifluorinated precursor, typically 3,4,5-trifluoroaniline. The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Diazotization of 3,4,5-Trifluoroaniline

The initial step involves the conversion of 3,4,5-trifluoroaniline to the corresponding diazonium salt. This is a standard procedure in organic synthesis.[4][6]

-

Reagents and Equipment:

-

3,4,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice bath

-

Magnetic stirrer

-

Beaker or round-bottom flask

-

-

Procedure:

-

Dissolve 3,4,5-trifluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

-

Step 2: Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride

This step employs a Sandmeyer-type reaction to convert the diazonium salt to the sulfonyl chloride.[6][8]

-

Reagents and Equipment:

-

Solution of 3,4,5-trifluorobenzenediazonium salt from Step 1

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂) as a catalyst

-

Glacial Acetic Acid (optional, as a solvent)

-

Reaction vessel equipped for gas introduction

-

-

Procedure:

-

In a separate reaction vessel, prepare a solution of copper(II) chloride in a suitable solvent like glacial acetic acid or water.

-

Bubble sulfur dioxide gas through this solution until saturation.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ mixture with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to stir for a specified period, potentially with gentle warming, to drive the reaction to completion.

-

The product, 3,4,5-trifluorobenzenesulfonyl chloride, can be isolated by extraction with an organic solvent, followed by washing and drying. Further purification may be achieved by distillation or chromatography.

-

Step 3: Ammonolysis of 3,4,5-Trifluorobenzenesulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the desired sulfonamide by reaction with ammonia.

-

Reagents and Equipment:

-

3,4,5-Trifluorobenzenesulfonyl Chloride

-

Aqueous Ammonia (NH₄OH) or anhydrous ammonia (NH₃)

-

A suitable solvent (e.g., THF, acetone)

-

Stirring apparatus

-

-

Procedure:

-

Dissolve 3,4,5-trifluorobenzenesulfonyl chloride in a suitable organic solvent.

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The product, this compound, will precipitate from the reaction mixture. It can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

-

Applications in Organic Synthesis and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The trifluorinated phenyl ring provides a metabolically robust and lipophilic scaffold, while the sulfonamide moiety offers a handle for further functionalization and can act as a key pharmacophore.

Nucleophilic Aromatic Substitution (SₙAr) Reactions